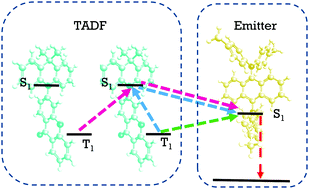Triplet-to-singlet exciton transfer in hyperfluorescent OLED materials†
Journal of Materials Chemistry C Pub Date: 2022-02-17 DOI: 10.1039/D1TC05596H
Abstract
Hyperfluorescent organic light-emitting diodes combine two kinds of dopants to maximize device efficiency: one molecule exhibiting thermally activated delayed fluorescence (TADF) and another molecule with a high fluorescence rate and narrow emission spectrum. The postulated role of a TADF sensitizer is to enable up-conversion of triplet to singlet excitons through the reverse intersystem crossing mechanism, which is followed by a Förster energy transfer to the fluorescent emitter. However, a second mechanism based on the direct triplet-to-singlet exciton transfer between TADF molecules is a priori possible, but its role in hyperfluorescence has not been investigated. Here we employ first-principles electronic-structure and kinetic Monte Carlo simulations to study the hyperfluorescence mechanism in four pairs of TADF/fluorescent emitters. We demonstrate how the triplet-to-singlet energy transfer mechanism is, in some cases, the main driver for the quantum efficiency boost observed in hyperfluorescent devices.


Recommended Literature
- [1] A computational investigation of the structure of polythiocyanogen
- [2] Rapid casein quantification in milk powder with aggregation induced emission character of tetraphenylethene derivative†
- [3] Back cover
- [4] Temperature-programmed reduction with NO as a characterization of active Cu in Cu-CHA catalysts for NH3-SCR
- [5] The mechanochemical Scholl reaction – a solvent-free and versatile graphitization tool†
- [6] High-density poly(hexyl methacrylate) brushes offering a surface for near-zero azimuthal anchoring of liquid crystals at room temperature†
- [7] A new type of soluble pentacene precursor for organic thin-film transistors†
- [8] Micron-sized SiOx/N-doped carbon composite spheres fabricated with biomass chitosan for high-performance lithium-ion battery anodes†
- [9] 13. Addition of free radicals to unsaturated systems. Part XII. Free-radical and electrophilic attack on fluoro-olefins
- [10] Liquid metal batteries for future energy storage

Journal Name:Journal of Materials Chemistry C
Research Products
-
CAS no.: 16742-48-6
-
CAS no.: 141807-57-0









